![molecular formula C13H22Cl2N2 B2738522 (2R)-1-(1-Ethyl-2,3-dihydroindol-5-yl)propan-2-amine;dihydrochloride CAS No. 2287248-19-3](/img/structure/B2738522.png)
(2R)-1-(1-Ethyl-2,3-dihydroindol-5-yl)propan-2-amine;dihydrochloride
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Description
(2R)-1-(1-Ethyl-2,3-dihydroindol-5-yl)propan-2-amine;dihydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of pharmacology. This compound is also commonly known as "5-IAI" and has been found to exhibit a range of biochemical and physiological effects that make it a promising candidate for further investigation.
Scientific Research Applications
Spectroscopic and Diffractometric Study of Polymorphism
Polymorphism in pharmaceutical compounds can significantly impact their physical and chemical properties. A study by Vogt et al. (2013) utilized spectroscopic and diffractometric techniques to characterize polymorphic forms of a structurally similar compound, highlighting the challenges in analytical characterization due to their similar spectra and diffraction patterns. This research underscores the importance of understanding polymorphism in drug development for ensuring consistency and efficacy of pharmaceutical compounds (Vogt et al., 2013).
Synthesis and Stereochemistry
Korošec et al. (2006) developed a novel synthetic route for a compound with a similar structure, revealing a dynamic process due to nitrogen inversion at the central amine nitrogen identified by NMR spectroscopy. This study provides insights into the synthesis and conformational properties of such compounds, which are crucial for designing drugs with desired biological activities (Korošec et al., 2006).
Asymmetric Synthesis for Treatment of Human Papillomavirus Infections
Boggs et al. (2007) described an efficient asymmetric synthesis of a compound aimed at treating human papillomavirus infections, demonstrating the application of chiral (phenyl)ethylamines in achieving high diastereofacial selectivity. This research illustrates the potential of asymmetric synthesis in creating more effective and selective therapeutic agents (Boggs et al., 2007).
X-ray Structures and Computational Studies of Cathinones
Nycz et al. (2011) performed X-ray diffraction and computational studies on cathinones, a class of compounds structurally related to "(2R)-1-(1-Ethyl-2,3-dihydroindol-5-yl)propan-2-amine; dihydrochloride." This research contributes to the understanding of the structural and electronic properties of such compounds, which is essential for designing drugs with specific pharmacological profiles (Nycz et al., 2011).
From Tetrahydroindole to Functionalized Compounds
Sobenina et al. (2011) explored a synthetic route from tetrahydroindole to various functionalized compounds, demonstrating the versatility of this chemical framework in synthesizing diverse molecules. This work highlights the potential applications of such compounds in medicinal chemistry and drug design (Sobenina et al., 2011).
properties
IUPAC Name |
(2R)-1-(1-ethyl-2,3-dihydroindol-5-yl)propan-2-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2.2ClH/c1-3-15-7-6-12-9-11(8-10(2)14)4-5-13(12)15;;/h4-5,9-10H,3,6-8,14H2,1-2H3;2*1H/t10-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQWCFHBUBMKUPJ-YQFADDPSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C1C=CC(=C2)CC(C)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCC2=C1C=CC(=C2)C[C@@H](C)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-1-(1-Ethyl-2,3-dihydroindol-5-yl)propan-2-amine;dihydrochloride |
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